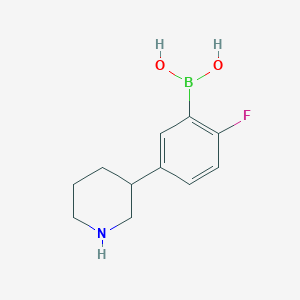
(2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperidin-3-yl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The general procedure involves the reaction of a halogenated precursor with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives .
Scientific Research Applications
(2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 2-Fluoro-3-pyridineboronic acid
Comparison: While these compounds share the presence of a boronic acid group and a fluorine atom, (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of the piperidin-3-yl group. This additional functional group enhances its reactivity and allows for the formation of more complex molecular structures. Additionally, the piperidin-3-yl group can impart specific biological activities, making this compound particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C11H15BFNO2 |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
(2-fluoro-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h3-4,6,9,14-16H,1-2,5,7H2 |
InChI Key |
PQILLQKNSIILOY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CCCNC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















